molecular formula C6H3Br2F B075295 1,3-Dibromo-5-fluorobenzene CAS No. 1435-51-4

1,3-Dibromo-5-fluorobenzene

Cat. No. B075295
CAS RN: 1435-51-4
M. Wt: 253.89 g/mol
InChI Key: ASWYHZXKFSLNLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Dibromo-5-fluorobenzene can be synthesized through various methods, including regioselective bromination and halogen/metal permutations. A study by Diemer, Leroux, and Colobert (2011) describes efficient sequences for the synthesis of 1,2-dibromobenzenes, which are valuable precursors for reactions based on the intermediate formation of benzynes. This process may be adapted for the synthesis of 1,3-dibromo-5-fluorobenzene by altering the position of bromination and introducing a fluorine atom at the appropriate site on the benzene ring (Diemer, V., Leroux, F., & Colobert, F., 2011).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives, including 1,3-dibromo-5-fluorobenzene, is characterized by the specific arrangement of halogen atoms around the benzene ring. Studies on similar molecules, such as 1,3,5-trifluorobenzene, show geometrical parameters that can help infer the structure of 1,3-dibromo-5-fluorobenzene. These parameters include bond lengths and angles, which are crucial for understanding the molecule's reactivity and interaction with other compounds (Ramondo, F., Portalone, G., Domenicano, A., Schultz, G., & Hargittai, I., 1992).

Chemical Reactions and Properties

The reactivity of 1,3-dibromo-5-fluorobenzene towards nucleophilic substitution and its use as a precursor in organic synthesis is noteworthy. Suzuki et al. (2008) discuss the nucleophilic aroylation of fluorobenzenes catalyzed by N-heterocyclic carbenes, indicating potential pathways for functionalizing 1,3-dibromo-5-fluorobenzene for the synthesis of polysubstituted benzophenones. Such reactions underscore the chemical versatility and synthetic value of 1,3-dibromo-5-fluorobenzene (Suzuki, Y., Ota, S., Fukuta, Y., Ueda, Y., & Sato, M., 2008).

Physical Properties Analysis

The physical properties of 1,3-dibromo-5-fluorobenzene, such as melting point and boiling point, are influenced by its molecular structure. While specific data on 1,3-dibromo-5-fluorobenzene is limited, studies on related compounds like 1,2- and 1,4-dibromobenzene provide insights into the impact of halogenation on these properties. Dziubek and Katrusiak (2014) discuss the structure-melting relations in isomeric dibromobenzenes, which can help predict the physical behavior of 1,3-dibromo-5-fluorobenzene under different conditions (Dziubek, K., & Katrusiak, A., 2014).

Chemical Properties Analysis

The chemical properties of 1,3-dibromo-5-fluorobenzene, such as reactivity and stability, are closely tied to its halogenated structure. The presence of bromo and fluoro groups affects its electron distribution and chemical reactivity. Research on fluorobenzenes and their organometallic chemistry highlights the influence of fluorine substituents on reducing π-electron density, which affects binding strength and reactivity with metal centers. This information is crucial for understanding the chemical behavior of 1,3-dibromo-5-fluorobenzene in various reactions and its potential applications in catalysis and organic synthesis (Pike, S. D., Crimmin, M. R., & Chaplin, A. B., 2017).

Scientific Research Applications

  • Crystal Structure Prediction : A study by Misquitta et al. (2008) used an intermolecular potential for 1,3-dibromo-2-chloro-5-fluorobenzene, derived from first principles, to predict its crystal structure, demonstrating its utility in materials science and crystallography (Misquitta et al., 2008).

  • Spectroscopy Analysis : Ilango et al. (2008) conducted a study using FTIR and FT-Raman spectral analysis of 2-chloro-1,3-dibromo-5-fluorobenzene, indicating the compound's relevance in spectroscopic analysis (Ilango et al., 2008).

  • Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes, including derivatives like 1,3-dibromo-5-fluorobenzene, in organometallic chemistry and transition-metal-based catalysis (Pike et al., 2017).

  • Ab Initio Computation for Structure Determination : Boggs et al. (1982) explored the structures of various fluorobenzenes, including 1,3-difluorobenzene, using ab initio gradient methods, which is valuable for computational chemistry and molecular modeling (Boggs et al., 1982).

  • Biodegradation Studies : Moreira et al. (2009) researched the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by the microbial strain Labrys portucalensis, highlighting its environmental and biological research applications (Moreira et al., 2009).

  • Crystal Structure Analysis : Thalladi et al. (1998) analyzed C−H···F interactions in crystalline fluorobenzenes, including 1,3-difluorobenzene, demonstrating its use in studying weak molecular interactions (Thalladi et al., 1998).

  • Chemical Synthesis : Sharif et al. (2013) synthesized a variety of fluorinated terphenyls via Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes, including 1,3-dibromo-5-fluorobenzene, showing its role in organic synthesis (Sharif et al., 2013).

  • Nuclear Magnetic Resonance Studies : Suntioinen et al. (1992) studied solvent effects on coupling constants of fluorobenzenes using NMR, indicating the compound's importance in chemical analysis (Suntioinen et al., 1992).

Safety And Hazards

1,3-Dibromo-5-fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1,3-dibromo-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWYHZXKFSLNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162445
Record name 1,3-Dibromo-5-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-fluorobenzene

CAS RN

1435-51-4
Record name 1,3-Dibromo-5-fluorobenzene
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Record name 1,3-Dibromo-5-fluorobenzene
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Record name 1,3-Dibromo-5-fluorobenzene
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Record name 1,3-Dibromo-5-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
F Mongin, E Marzi, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
As a rule, tri‐, tetra‐ and pentahaloarenes readily undergo ortho‐lithiation when treated with amide‐type bases. However, halogen migration occurs whenever the substrate contains …
G Ilango, M Arivazhagan, JJ Prince, V Balachandran - 2008 - nopr.niscpr.res.in
Normal coordinate calculations of 2-chloro-1,3-dibromo-5-fluorobenzene have been carried out using Wilson's FG matrix mechanism on the basis of General Valence Force Field (GVFF…
Number of citations: 7 nopr.niscpr.res.in
H Tsukada, T Hisa, T Shirai, T Oshiki… - Journal of Fluorine …, 2022 - Elsevier
Semi-fluorinated aromatic polymers containing perfluoroalkylene [-(CF 2 ) n -, n = 4, 6], vinylene, and arylene units in their main chains were synthesized via the Mizoroki-Heck co-…
Number of citations: 1 www.sciencedirect.com
F Fagnani - 2022 - air.unimi.it
During the doctoral period, my research has been focused on the synthesis and characterization of novel NCN-based platinum (II) complexes, obtaining more than twenty completely …
Number of citations: 0 air.unimi.it
P Kurach, S Luliński, J Serwatowski - 2008 - Wiley Online Library
The simple one‐pot approach to synthetically useful phenyltrialkoxyborates bearing lithium at the phenyl ring has been developed starting with 1,3‐ and 1,4‐diiodobenzene, as well as …
F Mongin, M Schlosser - Tetrahedron letters, 1996 - Elsevier
Deprotonation of fluoroarenes carrying chlorine or bromine as additional substitutents occurs always at a fluorine adjacent position if accomplished with potassium tert-butoxide …
Number of citations: 85 www.sciencedirect.com
TR Papo, D Jaganyi - Transition Metal Chemistry, 2015 - Springer
The substitution kinetics of cyclometallated platinum(II) complexes [PtL 1 Cl] (L 1 = 1,3-di(2-pyridyl)benzene), [PtL 2 Cl] (L 2 = 3,5-di(2-pyridinyl)-fluorobenzene), [PtL 3 Cl] (L 3 = 2,4-di(2-…
Number of citations: 12 link.springer.com
JP Davidson, K Sarma, D Fishlock… - … Process Research & …, 2010 - ACS Publications
Robust and scalable syntheses of some synthetically useful 3,5-disubstituted phenols are presented. The process involves the selective displacement of a halogen by nucleophilic …
Number of citations: 17 pubs.acs.org
Y Wang, Q Zhu, Y Wei, Y Gong, C Chen, W Song… - Applied Catalysis B …, 2018 - Elsevier
Selective hydrodehalogenation of a variety of aromatic halides (eg, halogen subsitute phenones and hexafluorobenzene) using isopropanol as the hydrogen source was successfully …
Number of citations: 28 www.sciencedirect.com
TR Papo, D Jaganyi - Journal of Coordination Chemistry, 2015 - Taylor & Francis
The nucleophilic substitution reaction of cyclometallated complexes; [PtL 2 Cl] (L 2 = 3,5-di(2-pyridinyl)-fluorobenzene), [PtL 3 Cl] (L 3 = 2,4-di(2-pyridinyl)-fluorobenzene), and [PtL 4 Cl] …
Number of citations: 11 www.tandfonline.com

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